molecular formula C9H9ClN4S B2371957 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 344262-76-6

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

Cat. No.: B2371957
CAS No.: 344262-76-6
M. Wt: 240.71
InChI Key: WGXVQVNMNHZHFA-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S and a molecular weight of 240.71 g/mol It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 3-chlorobenzyl chloride with 1H-1,2,4-triazole-5-thiol under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the triazole ring or the chlorobenzyl group.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for the survival of microorganisms, such as methionine aminopeptidase . This inhibition disrupts protein synthesis and other vital processes, leading to the death of the microorganism. The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine can be compared with other triazole derivatives, such as:

These similar compounds may exhibit different biological activities and chemical properties due to the positional differences of the chlorine atom, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXVQVNMNHZHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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